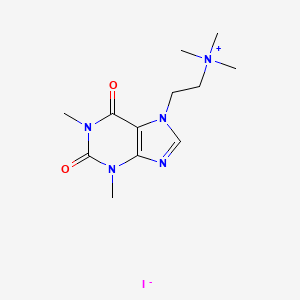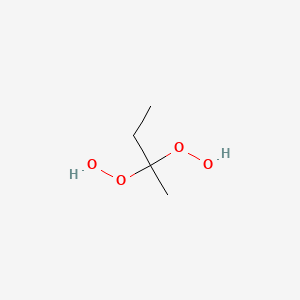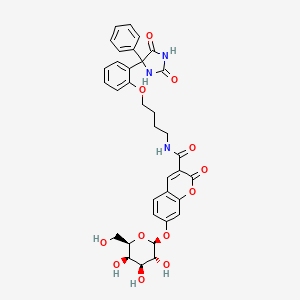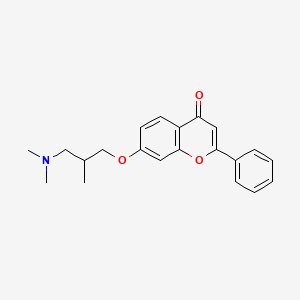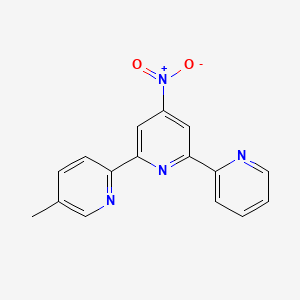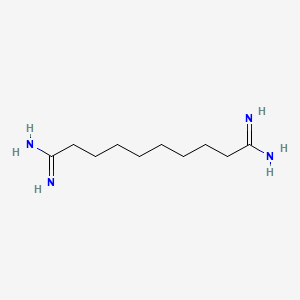
1,8-Diamidinooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a diamine, meaning it contains two amine groups (-NH2) attached to a linear alkane chain of eight carbon atoms. This compound is widely used in the synthesis of various polymers, resins, and other chemical products due to its ability to act as a crosslinker or spacer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Diamidinooctane can be synthesized through several methods, including the reduction of 1,8-dinitrooctane or the amination of 1,8-octanedioic acid. The reduction process typically involves using reducing agents such as hydrogen in the presence of a catalyst, while the amination process may use ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of 1,8-dinitrooctane. This method is preferred due to its efficiency and scalability. The reaction is carried out in a reactor vessel with a hydrogen gas supply and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Diamidinooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups in derivatives of this compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,8-octanedioic acid or its derivatives.
Reduction: Production of 1,8-diaminooctane or its derivatives.
Substitution: Formation of alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,8-Diamidinooctane is extensively used in scientific research due to its versatile properties. It is employed in the synthesis of molecular cages, macrocycles, and microporous materials. These materials have applications in catalysis, gas storage, and separation technologies. Additionally, this compound is used in the functionalization of carbon nanotubes and nanodiamonds, enhancing their properties for use in advanced materials and nanotechnology.
Wirkmechanismus
1,8-Diamidinooctane is similar to other diamines such as 1,4-diaminobutane (putrescine), 1,6-diaminohexane, and 1,10-diaminodecane. its longer carbon chain and specific placement of amine groups make it unique in terms of reactivity and applications. The longer chain length provides greater flexibility and spacing, which is advantageous in certain polymerization and crosslinking reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminobutane (putrescine)
1,6-Diaminohexane
1,10-Diaminodecane
1,7-Diaminoheptane
1,9-Diaminononane
Eigenschaften
CAS-Nummer |
5578-81-4 |
|---|---|
Molekularformel |
C10H22N4 |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
decanediimidamide |
InChI |
InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14) |
InChI-Schlüssel |
ICPKZJZCIILKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=N)N)CCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

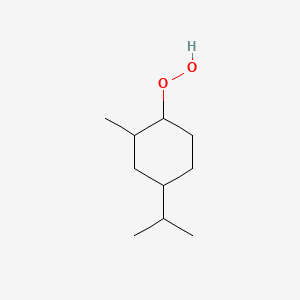
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
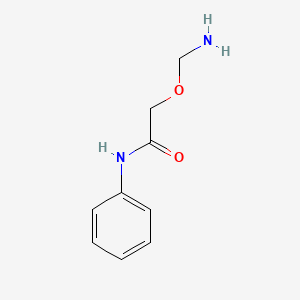
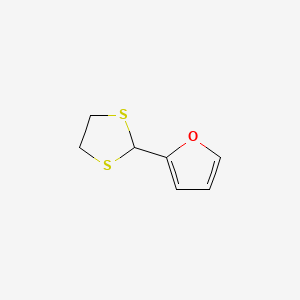
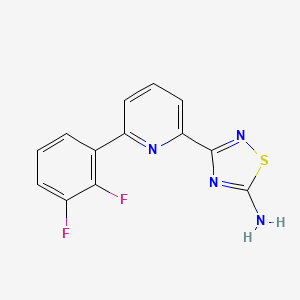
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
